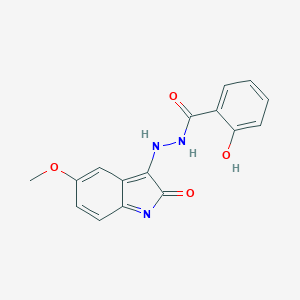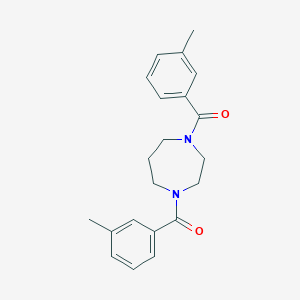
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine, also known as C16, is a novel compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is a benzimidazole derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in tumor growth and proliferation. Specifically, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Moreover, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is its potent antitumor activity against various cancer cell lines. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine exhibits favorable pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine is its poor solubility in water, which may limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine, including the development of novel drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine and its potential application in other fields, such as neurology and immunology. Moreover, the development of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine analogs may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine involves a multistep process that includes the reaction of 2-chlorobenzylamine with 1-propyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. Several studies have reported that N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(2-chlorobenzyl)-1-propyl-1H-benzimidazol-2-amine has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of novel therapeutics.
Propiedades
Fórmula molecular |
C17H18ClN3 |
|---|---|
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C17H18ClN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3,(H,19,20) |
Clave InChI |
ZTRBNMCXHAPXSQ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)


![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
